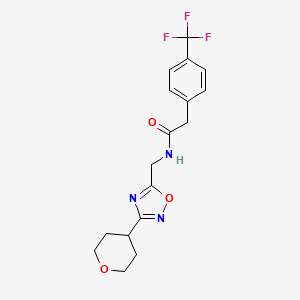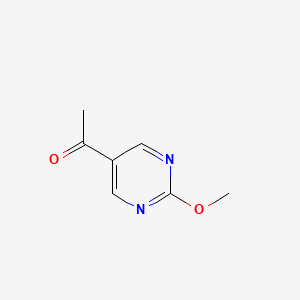
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate immune cell function and proliferation.
Mécanisme D'action
The mechanism of action of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the selective inhibition of BTK, a protein kinase that plays a critical role in the signaling pathways that regulate immune cell function and proliferation. BTK is involved in the activation of downstream signaling pathways that lead to the production of cytokines and other immune cell mediators. By inhibiting BTK activity, this compound can suppress immune cell proliferation and cytokine production, leading to the potential therapeutic benefits of this compound in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can selectively inhibit BTK activity in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This can result in the attenuation of autoimmune disease symptoms and the potential for tumor growth suppression. However, the exact biochemical and physiological effects of this compound on immune cell function and proliferation are still being studied, and further research is needed to fully understand the therapeutic potential of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide for lab experiments is its selectivity for BTK, which allows for the specific targeting of this protein kinase in immune cells. This selectivity can lead to more precise and accurate results in lab experiments. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments to ensure the safety of researchers and test subjects.
Orientations Futures
There are many potential future directions for the study of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide and its therapeutic applications. One direction is the further exploration of its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the investigation of its potential as a treatment for cancer, particularly in combination with other therapies such as chemotherapy and radiation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on immune cell function and proliferation, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethylamine with ethyl 2-oxo-2-(phenylamino)acetate to produce 2-(2,2,2-trifluoroethylamino)-2-phenylacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, which is subsequently treated with isopropylamine to yield the final product, this compound.
Applications De Recherche Scientifique
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Studies have shown that BTK inhibitors like this compound can selectively target and inhibit the activity of BTK in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This mechanism of action makes BTK inhibitors like this compound promising candidates for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-amino-N-propan-2-yl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-5(2)15-8(17)7-6(13)3-14-16(7)4-9(10,11)12/h3,5H,4,13H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVRNNXBLOBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)
![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)




![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)